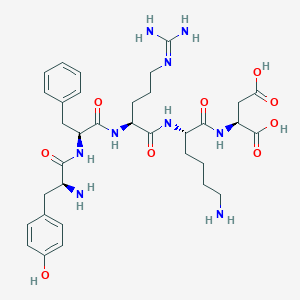
Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid (Y-P-A-K-D) is a peptide that has been extensively studied for its potential applications in various scientific fields. This peptide is made up of five amino acids, namely tyrosine, phenylalanine, arginine, lysine, and aspartic acid. The peptide has been synthesized using various methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid has been studied extensively for its potential applications in various scientific fields. In the field of drug delivery, Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid has been used as a targeting moiety to deliver drugs specifically to cancer cells. In the field of tissue engineering, Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid has been used to promote cell adhesion and proliferation on biomaterials. In the field of neuroscience, Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid has been used to study the role of integrins in synaptic plasticity.
Mécanisme D'action
Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid binds to integrins, which are cell surface receptors that play a key role in cell adhesion and signaling. The binding of Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid to integrins activates intracellular signaling pathways, leading to various cellular responses, including cell adhesion, migration, and proliferation.
Effets Biochimiques Et Physiologiques
Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid has been shown to have various biochemical and physiological effects, including promoting cell adhesion and proliferation, enhancing drug delivery to cancer cells, and promoting synaptic plasticity in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid in lab experiments is its specificity for integrins, which allows for targeted delivery of drugs or biomaterials to specific cells. However, one limitation is the variability in the binding affinity of Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid to different integrin subtypes, which can affect its effectiveness in different applications.
Orientations Futures
Future research on Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid could focus on developing more efficient synthesis methods, optimizing its use in drug delivery and tissue engineering applications, and studying its potential applications in other scientific fields, such as immunology and regenerative medicine.
In conclusion, Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid is a peptide that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid could lead to the development of new therapies and technologies in various scientific fields.
Méthodes De Synthèse
Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and recombinant DNA technology. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain. Solution-phase peptide synthesis involves the synthesis of the peptide in solution, followed by purification and characterization. Recombinant DNA technology involves the insertion of the gene encoding the peptide into a suitable expression vector, followed by expression in a host organism.
Propriétés
Numéro CAS |
123496-58-2 |
|---|---|
Nom du produit |
Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid |
Formule moléculaire |
C34H49N9O9 |
Poids moléculaire |
727.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C34H49N9O9/c35-15-5-4-9-24(31(49)43-27(33(51)52)19-28(45)46)40-30(48)25(10-6-16-39-34(37)38)41-32(50)26(18-20-7-2-1-3-8-20)42-29(47)23(36)17-21-11-13-22(44)14-12-21/h1-3,7-8,11-14,23-27,44H,4-6,9-10,15-19,35-36H2,(H,40,48)(H,41,50)(H,42,47)(H,43,49)(H,45,46)(H,51,52)(H4,37,38,39)/t23-,24-,25-,26-,27-/m0/s1 |
Clé InChI |
CEQBTJGKDCVQSE-IRGGMKSGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Autres numéros CAS |
123496-58-2 |
Séquence |
YFRKD |
Synonymes |
Tyr-Phe-Arg-Lys-Asp tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid YFRKD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



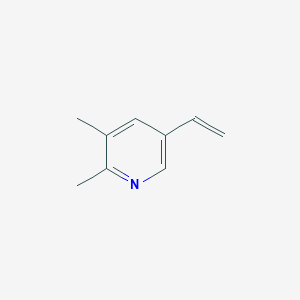
![3-[4-(Diethylamino)phenyl]prop-2-enenitrile](/img/structure/B56058.png)
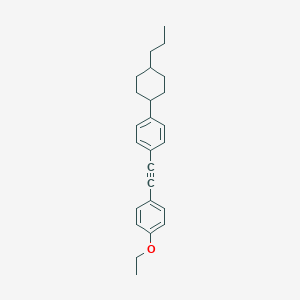
![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)
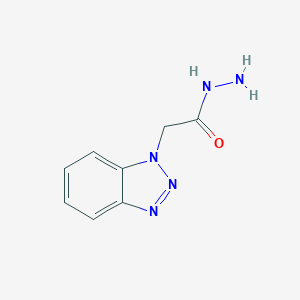

![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)
![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)
![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)
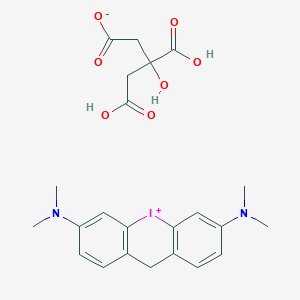
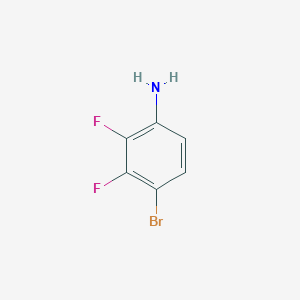
![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)
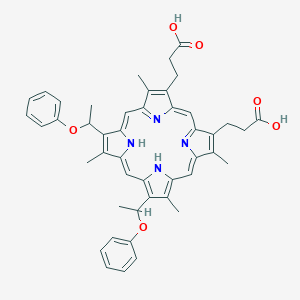
![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)